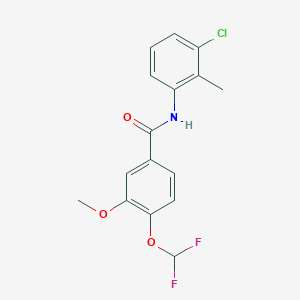
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as ML239, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in 2010 by a team of researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies. In
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins, including many that are involved in cancer cell growth and survival. By inhibiting Hsp90, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to inhibit the growth and migration of endothelial cells, which play a key role in the formation of new blood vessels. This suggests that N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide may have potential as an anti-angiogenic agent, which could be useful in the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of Hsp90 and other proteins in cancer cell growth and survival. However, one limitation of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are many future directions for research on N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. One area of interest is the development of new cancer therapies based on N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide and related compounds. Another area of interest is the study of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide's anti-inflammatory and anti-angiogenic activity, which could have potential applications in the treatment of a wide range of diseases. Finally, there is a need for further research into the mechanism of action of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide and related compounds, which could lead to the development of new drugs with even greater potency and selectivity.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves a multistep process that includes the reaction of 3-chloro-2-methylphenol with 4-(difluoromethoxy)-3-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield the final product, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. This synthesis method has been optimized for high yield and purity and has been successfully used by various research groups.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. In addition, N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been shown to have anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C16H14ClF2NO3 |
|---|---|
分子量 |
341.73 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14ClF2NO3/c1-9-11(17)4-3-5-12(9)20-15(21)10-6-7-13(23-16(18)19)14(8-10)22-2/h3-8,16H,1-2H3,(H,20,21) |
InChIキー |
HQQHERQXPPJBBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![3-cyclopentyl-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279699.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B279707.png)
![3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279708.png)
methanone](/img/structure/B279712.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B279715.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279716.png)